
ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate, also known as Compound A, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A is not fully understood. However, it is believed to act through multiple pathways, including inhibition of the NF-κB pathway, modulation of the PI3K/Akt/mTOR pathway, and induction of oxidative stress.
Biochemical and Physiological Effects
ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A has been shown to have various biochemical and physiological effects. In cancer cells, ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A induces apoptosis and cell cycle arrest by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. In neurodegenerative disease models, ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines. Additionally, ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A has been shown to have anti-angiogenic effects, which may contribute to its potential anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A has demonstrated potential therapeutic applications in multiple fields, making it a versatile compound for research. However, one limitation of using ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain applications.
Orientations Futures
For research on ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A include the development of more efficient synthesis methods, further studies on its mechanism of action and therapeutic applications, and research on its toxicity and safety.
Méthodes De Synthèse
Ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzyl chloride with ethyl 2-naphthoate in the presence of a base to form ethyl 3-(4-chlorobenzyl)-2-naphthoate. This intermediate product is then subjected to a cyclization reaction with oxalic acid to yield ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A.
Applications De Recherche Scientifique
Ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A has been studied for its potential therapeutic applications in various fields, including cancer treatment, neurodegenerative diseases, and inflammation. In cancer research, ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disease research, ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A has demonstrated neuroprotective effects by reducing oxidative stress and inflammation. Additionally, ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A has been studied for its anti-inflammatory properties, which may have applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
ethyl 3-[(4-chlorophenyl)methyl]-1,4-dioxonaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO4/c1-2-25-20(24)17-16(11-12-7-9-13(21)10-8-12)18(22)14-5-3-4-6-15(14)19(17)23/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXNXDWQRWNZQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=CC=CC=C2C1=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-(benzylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5137693.png)


![1-acetyl-17-(2-chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5137707.png)
![1-phenyl-1,2-dihydro-3H-benzo[f]chromen-3-one](/img/structure/B5137716.png)
![1'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5137738.png)
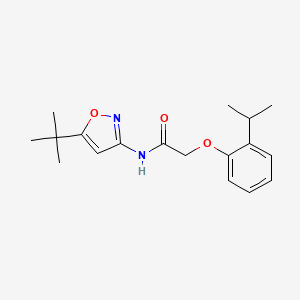
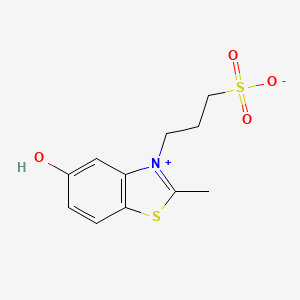
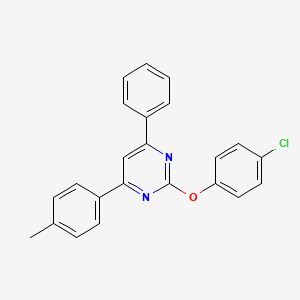
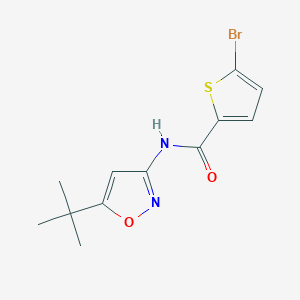

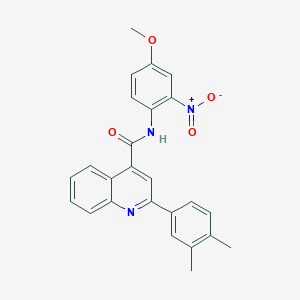
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-6-quinolinecarboxamide](/img/structure/B5137800.png)